molecular formula C20H17N3OS B2395170 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034396-24-0

2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2395170
CAS No.: 2034396-24-0
M. Wt: 347.44
InChI Key: JCUHLHRATVRGMM-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features an indole moiety, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a nucleophilic substitution reaction with a halogenated acetamide derivative. The thiophene and pyridine rings are introduced through subsequent coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent choice and purification methods such as recrystallization or chromatography are also crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The indole and pyridine rings can participate in π-π stacking interactions, while the thiophene ring can engage in sulfur-based interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the thiophene ring, which may affect its bioactivity and chemical properties.

    2-(1H-indol-1-yl)-N-((2-(furan-3-yl)pyridin-4-yl)methyl)acetamide: Contains a furan ring instead of a thiophene ring, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of the thiophene ring in 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide distinguishes it from similar compounds, potentially enhancing its electronic properties and making it more suitable for specific applications in material science and medicinal chemistry.

Properties

IUPAC Name

2-indol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(13-23-9-6-16-3-1-2-4-19(16)23)22-12-15-5-8-21-18(11-15)17-7-10-25-14-17/h1-11,14H,12-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUHLHRATVRGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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